TBDCP is a crucial starting material for the preparation of various phosphine ligands, both monodentate (binding to a metal center through one phosphorus atom) and bidentate (chelating, binding through two donor atoms). These ligands play a vital role in tuning the electronic and steric properties of metal complexes, ultimately influencing their catalytic activity and selectivity in various organic transformations. For instance, TBDCP can be used to synthesize phosphoramidite ligands employed in asymmetric hydrogenation reactions [].
Due to the presence of the bulky tert-butyl group, TBDCP can be used to generate chiral phosphine ligands. These ligands are essential for achieving enantioselectivity in asymmetric reactions, where the formation of one enantiomer (mirror image) of a molecule is favored over the other. Chiral phosphine ligands derived from TBDCP have been successfully employed in asymmetric hydrogenations and other asymmetric transformations [].
While the primary use lies in phosphine ligand synthesis, TBDCP can also be a reactant for the preparation of alkali metal complexes containing phosphorus-metal bonds. These complexes can serve as precursors for further synthetic endeavors or as interesting research subjects themselves for investigating metal-phosphorus interactions.
In some instances, TBDCP may be utilized as a reaction intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for further functionalization to generate more complex phosphorus-based molecules with specific properties.
tert-Butyldichlorophosphine consists of a tert-butyl group bonded to a phosphorus atom, which is also bonded to two chlorine atoms. The compound is soluble in organic solvents such as n-pentane, n-hexane, ether, toluene, and tetrahydrofuran (THF) . It is highly reactive with water, which is an important consideration for its handling and storage .
TBDCP is a corrosive and toxic compound. It reacts with moisture to release HCl gas, which is irritating to the lungs and eyes. Skin and eye contact with TBDCP can cause severe burns.
tert-Butyldichlorophosphine is known for its reactivity, particularly in the synthesis of alkali metal complexes . The compound readily undergoes substitution reactions, where the chlorine atoms can be replaced by other functional groups. This reactivity makes it a versatile starting material for the preparation of various organophosphorus compounds.
tert-Butyldichlorophosphine finds use primarily in organic synthesis as an intermediate for the preparation of mono- and disubstituted phosphines . These phosphines have applications in catalysis, particularly in the field of organometallic chemistry. The compound's reactivity makes it valuable in the synthesis of ligands for metal complexes, which can be used in various catalytic processes.
The interactions of tert-Butyldichlorophosphine with various substances have been studied to understand its reactivity and potential applications. Its reaction with water is particularly notable, as it undergoes hydrolysis to form phosphonic acids. The compound also interacts with alcohols and amines, leading to the formation of phosphinites and aminophosphines, respectively.
Several compounds share structural similarities with tert-Butyldichlorophosphine:
tert-Butyldichlorophosphine is unique among these compounds due to its specific combination of a tert-butyl group and two chlorine atoms. This structure provides a balance of steric bulk from the tert-butyl group and reactivity from the two chlorine atoms, making it particularly useful in certain synthetic applications.
tert-Butyldichlorophosphine emerged as a key intermediate during the expansion of organophosphorus chemistry in the mid-20th century. Early challenges in synthesizing steric-demanding phosphines, such as tri-tert-butylphosphine, highlighted the need for controlled substitution methods. The compound’s development was driven by the demand for ligands with tunable steric and electronic properties for catalysis. Its synthesis typically involves the reaction of phosphorus trichloride (PCl₃) with tert-butylating agents under controlled conditions to prevent over-substitution.
tert-Butyldichlorophosphine is classified as a phosphorus(III) chloride and belongs to the broader category of phosphinous chlorides (R-PCl₂). It differs from primary phosphines (RPH₂), secondary phosphines (R₂PH), and tertiary phosphines (R₃P) by its chloride substituents. Structurally, it is a monosubstituted phosphorus trichloride derivative, where the tert-butyl group provides significant steric bulk. This classification places it alongside other chlorophosphines like methyldichlorophosphine (CH₃PCl₂).
The molecular structure of tert-Butyldichlorophosphine is dominated by the tert-butyl group, which imposes steric and electronic effects:
Property | tert-Butyldichlorophosphine | Source |
---|---|---|
Molecular Formula | C₄H₉Cl₂P | |
Molecular Weight | 158.99 g/mol | |
Melting Point | 44–49°C | |
Boiling Point | 142–150°C | |
Density | 1.0824 g/cm³ |
The tert-butyl group’s steric hindrance directs reactivity, favoring nucleophilic substitution at the phosphorus center over side reactions. This property is exploited in synthesizing phosphine ligands, where the chlorine atoms are replaced by aryl, alkyl, or other groups to form mono- or bidentate ligands.
tert-Butyldichlorophosphine remains central to modern catalysis and materials science:
It is a precursor for chiral phosphine ligands, such as tert-butyl(phenyl)chlorophosphine, which enable enantioselective transformations. Stereoselective methods, such as desulfurization of phosphonium salts, yield optically active chlorophosphines for asymmetric hydrogenation and coupling reactions.
The compound reacts with Grignard reagents or organolithium species to form tertiary phosphines (e.g., P(t-Bu)₃) or mixed-substituted derivatives. These ligands stabilize low-valent transition metals, enhancing catalytic activity in reactions like Suzuki-Miyaura coupling.
tert-Butyldichlorophosphine derivatives are used in synthesizing flame-retardant additives and phosphorus-containing polymers. Its reactivity with alkali metals facilitates the preparation of alkali metal complexes for catalytic polymerization.
tert-Butyldichlorophosphine exhibits a crystalline structure that has been characterized through X-ray diffraction techniques, revealing important structural parameters [1] [2]. The compound crystallizes as a low melting crystalline mass with a white to light yellow appearance [3] [4]. While specific crystallographic data for tert-butyldichlorophosphine itself remains limited in the literature, related organophosphorus compounds provide valuable structural insights [5] [6].
The molecular formula of tert-butyldichlorophosphine is C₄H₉Cl₂P with a molecular weight of 158.99 atomic mass units [1] [2]. The compound possesses the IUPAC standard InChI key NMJASRUOIRRDSX-UHFFFAOYSA-N, providing a unique identifier for its molecular structure [2] [7]. X-ray diffraction studies of similar phosphorus dichloride compounds have demonstrated that these molecules typically adopt distorted tetrahedral geometries around the phosphorus center [8].
Comparative analysis with related tertiary phosphine compounds reveals that the presence of bulky tert-butyl substituents can significantly influence crystal packing arrangements [9]. The crystallographic analysis indicates that the skeletal framework follows C₃ᵥ symmetry, with the vibrations associated with the tert-butyl group conforming to this symmetry pattern [10].
The molecular geometry of tert-butyldichlorophosphine is based on a trigonal pyramidal arrangement around the central phosphorus atom [11] [12]. According to VSEPR (Valence Shell Electron Pair Repulsion) theory, the phosphorus atom in dichlorophosphine compounds adopts this geometry due to the presence of one lone pair of electrons and three bonding pairs [13] [14].
The bond angles in tert-butyldichlorophosphine deviate from the ideal tetrahedral angle of 109.5° due to the increased repulsion from the lone pair of electrons [11] [12]. In similar phosphine dichloride systems, the bond angles typically range from 90° to 109.5°, with the actual values being closer to the lower end of this range due to lone pair repulsion effects [12].
Parameter | Value Range | Reference Geometry |
---|---|---|
Cl-P-Cl Bond Angle | 90-105° | Trigonal Pyramidal |
C-P-Cl Bond Angle | 95-110° | Distorted Tetrahedral |
P-C Bond Length | 1.85-1.90 Å | Single Bond |
P-Cl Bond Length | 2.10-2.15 Å | Single Bond |
The molecular structure demonstrates that the tert-butyl group occupies one vertex of the tetrahedral arrangement, while the two chlorine atoms and the lone pair occupy the remaining positions [15] [13]. This arrangement minimizes steric repulsion while maintaining optimal bonding geometry [16].
The electronic configuration of phosphorus in tert-butyldichlorophosphine corresponds to that of phosphorus(III), with the central atom exhibiting sp³ hybridization [17] [18]. The phosphorus atom utilizes three of its five valence electrons to form bonds with the two chlorine atoms and the carbon atom of the tert-butyl group, while retaining one lone pair of electrons [11] [13].
The electronic structure analysis reveals that the phosphorus atom maintains a formal oxidation state of +3, consistent with other organophosphorus(III) compounds [17]. The electron density distribution around the phosphorus center is influenced by the electronegativity differences between phosphorus, chlorine, and carbon atoms [17].
Bond dissociation energy calculations for organophosphorus compounds indicate that phosphorus(III) molecules generally exhibit lower bond dissociation energies compared to their phosphorus(V) counterparts [17]. The electronic configuration contributes to the compound's reactivity profile, particularly its susceptibility to oxidation and nucleophilic attack [3] [19].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about tert-butyldichlorophosphine through analysis of ¹H, ¹³C, and ³¹P nuclei [20] [21]. The ¹H NMR spectrum of tert-butyldichlorophosphine exhibits characteristic signals corresponding to the tert-butyl group protons [20] [22].
The tert-butyl group in organophosphorus compounds typically displays a singlet in the ¹H NMR spectrum due to the magnetic equivalence of the nine methyl protons [20]. The chemical shift of these protons appears in the aliphatic region, typically around 1.2-1.4 parts per million relative to tetramethylsilane [23].
³¹P NMR spectroscopy serves as a particularly valuable tool for characterizing phosphorus-containing compounds [21]. The chemical shifts in ³¹P NMR are reported relative to 85% phosphoric acid as the external standard [21]. For dichlorophosphine compounds, the ³¹P chemical shift typically appears in the range of +150 to +200 parts per million, reflecting the phosphorus(III) oxidation state [21].
Nucleus | Chemical Shift Range | Multiplicity | Integration |
---|---|---|---|
¹H (tert-butyl) | 1.2-1.4 ppm | Singlet | 9H |
¹³C (quaternary) | 25-35 ppm | Doublet | 1C |
¹³C (methyl) | 28-32 ppm | Doublet | 3C |
³¹P | +150 to +200 ppm | Singlet | 1P |
The ¹³C NMR spectrum provides information about the carbon framework of the tert-butyl substituent [23]. The quaternary carbon typically appears as a doublet due to coupling with the phosphorus nucleus, while the methyl carbons also exhibit phosphorus coupling [23].
Infrared and Raman spectroscopy have been extensively employed to characterize the vibrational properties of tert-butyldichlorophosphine [4] [24] [10]. The infrared spectrum was recorded on a solid film in the range of 400-3000 cm⁻¹, revealing characteristic absorption bands associated with the molecular vibrations [10].
The spectroscopic analysis indicates that the vibrations associated with the tert-butyl group follow C₃ᵥ symmetry [10]. The infrared spectrum exhibits authentic characteristics consistent with the expected molecular structure [4] [24]. Far infrared spectra have been recorded in the range of 400-33 cm⁻¹, providing information about low-frequency vibrational modes [10].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [10]. Raman displacements have been reported in the range of 100-3000 cm⁻¹ for tert-butyldichlorophosphine in the solid state [10]. Polarization measurements have also been conducted to determine the symmetry properties of the vibrational modes [10].
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
C-H Stretching | 2900-3000 | tert-butyl group |
P-C Stretching | 700-800 | Phosphorus-carbon bond |
P-Cl Stretching | 450-550 | Phosphorus-chlorine bond |
C-C Stretching | 800-900 | tert-butyl skeleton |
The spectral data have been compared with those of related fluorophosphines, revealing similarities in the vibrational patterns of the tert-butyl substituent [10]. The assignments are consistent with C₃ᵥ symmetry for the skeletal framework [10].
Mass spectrometry provides valuable information about the fragmentation behavior of tert-butyldichlorophosphine under electron ionization conditions [7]. The molecular ion peak appears at m/z 158.99, corresponding to the molecular weight of the compound [25] [7].
The mass spectrum has been compiled by the NIST Mass Spectrometry Data Center and is available in their chemical database [7]. The electron ionization mass spectrum reveals characteristic fragmentation patterns typical of organophosphorus compounds [7].
Predicted collision cross section values have been calculated for various adduct ions of tert-butyldichlorophosphine [25]. These calculations provide insights into the gas-phase behavior of the molecule under mass spectrometric conditions [25].
Adduct Ion | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 158.99 | 129.9 |
[M+Na]⁺ | 180.97 | 139.3 |
[M-H]⁻ | 156.97 | 129.3 |
[M+NH₄]⁺ | 176.02 | 153.1 |
The fragmentation patterns typically involve loss of chlorine atoms and breakdown of the tert-butyl group [26]. Alpha cleavage reactions are common in organophosphorus compounds, leading to characteristic fragment ions [26].
tert-Butyldichlorophosphine exhibits well-defined thermal properties that are crucial for its handling and application [1] [3]. The compound demonstrates a melting point range of 44-49°C, classifying it as a low-melting crystalline solid at room temperature [1] [3] [4]. This relatively low melting point is attributed to the molecular structure and intermolecular forces present in the crystalline state [3].
The boiling point of tert-butyldichlorophosphine falls within the range of 142-150°C at atmospheric pressure [1] [3] [27]. These thermal properties indicate moderate volatility and thermal stability under standard conditions [28] [3]. The heat of vaporization has been reported as 36.9 kilojoules per mole, providing quantitative information about the energy required for phase transition from liquid to vapor [28].
Thermal Property | Value | Units |
---|---|---|
Melting Point | 44-49 | °C |
Boiling Point | 142-150 | °C |
Heat of Vaporization | 36.9 | kJ/mol |
Flash Point | 43 | °C |
The thermal behavior is consistent with other organophosphorus compounds of similar molecular weight [29] [30]. The compound remains stable at room temperature when stored in closed containers under normal storage conditions [29].
The physical properties of tert-butyldichlorophosphine have been thoroughly characterized through experimental measurements [28] [3] [27]. The density of the compound at 25°C has been reported with some variation in the literature, with values ranging from 0.766 to 1.0824 grams per cubic centimeter [3] [31] [27].
The refractive index of tert-butyldichlorophosphine at 20°C has been measured as 1.4579 [28] [3]. This optical property provides information about the molecular polarizability and electronic structure of the compound [28]. The refractive index value is consistent with other organophosphorus compounds containing similar structural features [28].
Vapor pressure measurements at 25°C indicate a value of 5.6 millimeters of mercury [28]. This relatively moderate vapor pressure reflects the compound's volatility characteristics and is important for understanding its behavior in various applications [28].
Physical Property | Value | Temperature (°C) | Units |
---|---|---|---|
Density | 1.0824 | 25 | g/cm³ |
Refractive Index | 1.4579 | 20 | - |
Vapor Pressure | 5.6 | 25 | mmHg |
Partition Coefficient | 4.06 | - | log P |
The partition coefficient value of 4.06 indicates the compound's preference for organic phases over aqueous phases [28]. This parameter is crucial for understanding the compound's behavior in biphasic systems [28].
The phase behavior of tert-butyldichlorophosphine encompasses its transitions between solid, liquid, and gaseous states under varying temperature and pressure conditions [29] [30]. The compound exists as a low-melting crystalline mass at room temperature, transitioning to a liquid phase above its melting point [3] [29].
The phase transition from solid to liquid occurs gradually over the melting point range of 44-49°C [1] [3]. This relatively narrow melting range indicates good purity and well-defined crystalline structure [29]. The compound demonstrates stability in the liquid phase up to its boiling point range [29] [30].
Temperature-dependent studies reveal that the compound maintains its molecular integrity throughout normal phase transitions [29]. The phase behavior is influenced by intermolecular interactions, including van der Waals forces and dipole-dipole interactions [32].
The compound exhibits air sensitivity and moisture sensitivity, which affects its phase stability under ambient conditions [31] [33]. These properties necessitate careful handling and storage under inert atmosphere conditions [31] [33].
tert-Butyldichlorophosphine demonstrates excellent solubility characteristics in nonpolar and ethereal solvents [19] [31] [33]. The compound exhibits infinite solubility in hydrocarbon solvents, including n-pentane and n-hexane [19] [31] [33]. This high solubility in hydrocarbon media is attributed to the lipophilic nature of the tert-butyl substituent and the overall molecular structure [19].
Ethereal solvents also provide excellent dissolution media for tert-butyldichlorophosphine [19] [31] [34]. The compound shows complete miscibility with diethyl ether, tetrahydrofuran, and other common ethereal solvents [19] [31] [34]. This solubility profile makes the compound particularly useful in organic synthesis applications where these solvents are commonly employed [19].
Solvent Class | Specific Solvents | Solubility |
---|---|---|
Hydrocarbons | n-Pentane, n-Hexane | Infinite |
Ethers | Diethyl Ether, THF | Infinite |
Aromatics | Toluene, Benzene | High |
Chlorinated | Dichloromethane | High |
The solubility in toluene and other aromatic solvents is also reported to be high [19] [31]. This broad solubility profile in organic solvents reflects the compound's organic nature and moderate polarity [19].
tert-Butyldichlorophosphine exhibits high reactivity toward protic solvents and moisture [19] [31] [33]. The compound reacts rapidly with water, making it incompatible with aqueous media [19] [31] [34]. This hydrolytic sensitivity is rated as level 8 on standard sensitivity scales, indicating extremely rapid reaction with moisture [31] [33].
The reaction with protic solvents involves hydrolysis of the phosphorus-chlorine bonds [19] [34]. When exposed to water or alcohols, the compound undergoes decomposition reactions that alter its chemical structure and properties [19] [34]. This reactivity necessitates strict exclusion of moisture during handling and storage [31] [33].
The compound's hydrolytic sensitivity extends to other protic media, including alcohols and carboxylic acids [31] [33]. Contact with these substances results in rapid chemical transformation, making the compound unsuitable for use in protic solvent systems [31] [33].
The reactivity with protic media is a fundamental characteristic that influences the compound's handling requirements and application scope [19] [31]. Proper storage under anhydrous conditions is essential to maintain compound integrity [31] [33].
The solution-state behavior of tert-butyldichlorophosphine in organic solvents involves minimal aggregation under normal conditions [32]. The compound generally exists as discrete molecular units in dilute solutions of nonpolar and ethereal solvents [19] [32].
Concentration-dependent studies of similar organophosphorus compounds indicate that aggregation phenomena become more significant at higher concentrations [32]. The degree of aggregation is influenced by solvent polarity, with more polar solvents promoting greater intermolecular interactions [32].
Temperature effects on solution behavior show that aggregation tendencies decrease with increasing temperature [32]. The molecular motion at elevated temperatures disrupts intermolecular associations, leading to more ideal solution behavior [32].
Solution Parameter | Effect on Aggregation | Observation |
---|---|---|
Concentration | Increases with concentration | Minimal at low concentration |
Temperature | Decreases with temperature | More pronounced at low temperature |
Solvent Polarity | Increases with polarity | Least in hydrocarbon solvents |
Corrosive